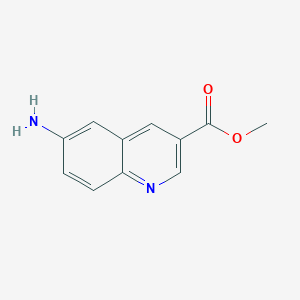

Methyl 6-aminoquinoline-3-carboxylate

Description

Historical Trajectories and Contemporary Significance of Quinoline (B57606) Scaffolds

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history and continues to be of immense significance in both academic and industrial research. First isolated from coal tar in 1834, quinoline and its derivatives have evolved from being mere chemical curiosities to foundational components in medicinal chemistry and material science. nih.gov Historically, the quinoline nucleus is most famously associated with antimalarial drugs like quinine, isolated from cinchona bark, and later, synthetic analogues such as chloroquine (B1663885) and primaquine, which became cornerstone treatments for malaria. acs.org

In the contemporary scientific landscape, the quinoline scaffold is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This versatility has led to the development of a multitude of quinoline-based therapeutic agents with diverse pharmacological activities. nih.govnih.gov Beyond its historical antimalarial role, the quinoline motif is central to the function of antibacterial agents (fluoroquinolones), anticancer drugs (camptothecin derivatives), and anti-inflammatory compounds. nih.govnih.gov Its unique structure allows for functionalization at various positions on the ring system, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. acs.org This adaptability ensures that the quinoline scaffold remains a focal point for the design and synthesis of novel bioactive compounds with improved therapeutic profiles. nih.gov

Overview of Aminoquinoline Carboxylate Derivatives in Chemical and Biological Investigations

Within the broad family of quinoline derivatives, those functionalized with both an amino group and a carboxylate moiety have garnered significant attention for their potent and varied biological activities. Aminoquinoline carboxylate derivatives serve as versatile pharmacophores and key intermediates in the synthesis of more complex molecules. The strategic placement of the amino and carboxylate groups on the quinoline ring system allows for diverse chemical modifications and interactions with biological macromolecules.

Numerous studies have demonstrated that these derivatives possess a wide spectrum of pharmacological properties. They have been investigated for their potential as:

Anticancer agents: Certain quinoline-3-carboxylate derivatives have shown potent antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia). nih.gov Their mechanism of action is often linked to the induction of apoptosis. nih.gov

Antimalarial compounds: The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs. nih.govresearchgate.net Carboxylate derivatives are explored to overcome resistance to existing drugs like chloroquine.

Antibacterial and Antifungal agents: The quinoline core is associated with antimicrobial properties, and the addition of amino and carboxylate groups can enhance this activity. researchgate.netrsc.org

Enzyme Inhibitors: Specific derivatives, such as 4-aminoquinoline-3-carboxamides, have been developed as potent and selective inhibitors of enzymes like Bruton's tyrosine kinase (BTK), which is implicated in autoimmune diseases. nih.gov

The presence of the carboxylate group, often in the form of a methyl or ethyl ester, provides a handle for further synthetic elaboration, for instance, into amides, which can significantly modulate the compound's biological profile. researchgate.net

Rationale and Research Aims for Focused Studies on Methyl 6-aminoquinoline-3-carboxylate

The specific compound, this compound, emerges as a molecule of interest due to the convergence of the key structural features discussed above. It integrates the proven quinoline scaffold with an amino group at the 6-position and a methyl carboxylate at the 3-position. This unique arrangement of functional groups provides a compelling rationale for its focused investigation.

Rationale for Study:

The primary rationale for studying this compound is its potential as a versatile building block for the synthesis of novel, biologically active compounds. The amino group at the 6-position offers a site for derivatization to introduce various side chains, which can modulate the molecule's properties and target interactions. The methyl carboxylate at the 3-position is a known contributor to the biological activity of quinoline derivatives and can be hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides to explore structure-activity relationships (SAR). nih.govnih.gov Given the established anticancer and antimicrobial activities of related aminoquinoline and quinoline carboxylate structures, this compound represents a promising starting point for drug discovery programs. nih.govresearchgate.net

Research Aims:

Focused studies on this compound are typically guided by the following aims:

Synthetic Elaboration: To utilize the compound as a key intermediate in multi-step syntheses to generate libraries of novel derivatives, particularly amides and other analogues, by modifying the amino and carboxylate functionalities.

Biological Screening: To evaluate these newly synthesized derivatives for a range of potential therapeutic activities, with a primary focus on antiproliferative (anticancer), antimalarial, and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: To systematically investigate how different chemical modifications to the this compound core influence biological activity, thereby identifying the key structural features required for potency and selectivity.

Pharmacophore Development: To explore the potential of this scaffold as a novel pharmacophore for designing inhibitors of specific biological targets, such as kinases or other enzymes relevant to disease pathways.

Detailed Research Findings

Research on quinoline derivatives has yielded a vast body of literature. The tables below summarize key information pertinent to the quinoline scaffold and the specific properties of this compound.

Table 1: Examples of Marketed Drugs Based on the Quinoline Scaffold

| Drug Name | Therapeutic Class | Function |

| Chloroquine | Antimalarial | Treatment of malaria |

| Quinine | Antimalarial | Treatment of severe malaria |

| Ciprofloxacin | Antibacterial | Broad-spectrum antibiotic |

| Camptothecin | Anticancer | Topoisomerase inhibitor |

| Bedaquiline | Anti-tubercular | Treatment of multidrug-resistant tuberculosis |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1170979-26-6 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-aminoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZKPZCHRURLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 6 Aminoquinoline 3 Carboxylate

Established and Emerging Synthetic Pathways for Methyl 6-aminoquinoline-3-carboxylate

The synthesis of the this compound core can be approached through several established cyclization strategies, often involving the initial synthesis of a nitro-substituted precursor followed by reduction.

One of the most prominent established methods is the Gould-Jacobs reaction . wikipedia.orgpreprints.org This pathway commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.org To achieve the target 6-amino substitution, the synthesis typically begins with 4-nitroaniline, which reacts with a malonic acid derivative like diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org The resulting intermediate undergoes thermal cyclization to form the quinoline (B57606) ring system. wikipedia.orgablelab.eu The final step involves the reduction of the nitro group to an amine, yielding the desired 6-aminoquinoline (B144246) structure.

Another classical approach is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.org For the target molecule, a plausible pathway involves a domino reaction starting with a 2-nitrobenzaldehyde (B1664092) derivative, which is reduced in situ to the corresponding 2-aminobenzaldehyde (B1207257) using agents like iron in acetic acid. nih.gov This intermediate can then react with a β-ketoester, such as methyl acetoacetate, to form the substituted quinoline ring in high yield. nih.gov

Emerging pathways focus on improving efficiency and sustainability. These include microwave-assisted Gould-Jacobs reactions, which can dramatically shorten reaction times and improve yields by allowing for higher reaction temperatures. ablelab.eu Additionally, modern palladium-catalyzed cascade reactions have been developed for synthesizing quinoline cores from precursors like 2-iodo-aryl-enaminones and alkylisocyanides, offering novel routes to functionalized quinolines.

Understanding the reaction mechanisms is crucial for optimizing synthetic outcomes.

Gould-Jacobs Reaction Mechanism : The process begins with a nucleophilic attack from the nitrogen of the aniline onto the electrophilic carbon of the malonic ester derivative, leading to the loss of an ethanol (B145695) molecule and forming a condensation product. wikipedia.org The subsequent key step is a thermally induced 6-electron electrocyclization. This intramolecular reaction forms the new heterocyclic ring, and a second molecule of ethanol is eliminated to yield the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate. wikipedia.org Tautomerization then occurs between the keto and enol forms. wikipedia.org

Friedländer Synthesis Mechanism : This reaction can proceed via two primary mechanistic pathways. In the first, an initial aldol (B89426) condensation occurs between the 2-aminoaryl carbonyl compound and the α-methylene ketone to form an aldol adduct. wikipedia.org This intermediate then undergoes dehydration, followed by the formation of an imine (Schiff base) through intramolecular cyclodehydration, which aromatizes to the final quinoline product. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base between the two starting materials, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline. wikipedia.org In domino nitro-reduction variants, the mechanism first involves the reduction of the nitro group to an amine, which then participates in the Knoevenagel condensation and subsequent ring closure. nih.gov

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The substitution pattern of the final product dictates the choice of starting materials for each pathway.

| Synthetic Pathway | Aniline/Benzaldehyde Precursor | Carbonyl/Malonate Precursor | Resulting Intermediate |

|---|---|---|---|

| Gould-Jacobs Reaction | 4-Nitroaniline | Diethyl ethoxymethylenemalonate | Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Friedländer Synthesis (Domino) | 2-Amino-5-nitrobenzaldehyde (from 2,5-Dinitrobenzaldehyde) | Methyl acetoacetate | Methyl 6-nitroquinoline-3-carboxylate |

| Skraup/Doebner-von Miller Reaction | 4-Nitroaniline | Glycerol or α,β-Unsaturated Carbonyl | 6-Nitroquinoline (B147349) (requires subsequent C3-carboxylation) |

Catalytic Approaches and Reaction Optimization in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling higher efficiency, selectivity, and milder reaction conditions.

Various catalytic systems have been developed to facilitate quinoline synthesis.

Acid/Base Catalysis : Traditional methods like the Friedländer and Skraup reactions rely on acid or base catalysis. researchgate.netwikipedia.org Lewis acids such as trifluoroacetic acid, p-toluenesulfonic acid, and iodine are commonly used to promote the condensation and cyclization steps in the Friedländer synthesis. wikipedia.org

Transition Metal Catalysis : More contemporary methods utilize transition metals. Palladium, ruthenium, rhodium, and copper catalysts have been employed in modified Friedländer reactions, often proceeding through the oxidation of a 2-aminobenzyl alcohol precursor. researchgate.net

Nanomaterial Catalysis : An emerging area is the use of nanomaterials to enhance reaction efficiency. For instance, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to double the reaction yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby improving the efficiency of both the condensation and cyclization steps. nih.gov

Optimizing reaction conditions is key to maximizing yield and controlling selectivity.

Temperature and Solvent Effects : In the Gould-Jacobs reaction, high temperatures are necessary for the thermal cyclization step. ablelab.eu The use of high-boiling point solvents like diphenyl ether or employing microwave irradiation can significantly increase yields and reduce reaction times from hours to minutes. ablelab.eumdpi.com

Catalyst Loading Optimization : In nanoparticle-catalyzed reactions, the amount of catalyst is a critical parameter. Studies on the synthesis of 6-nitroquinoline derivatives using Fe₃O₄@SiO₂ found that a catalyst loading of 6% (w/w) provided the optimal balance for achieving the highest yields. nih.gov

Derivatization and Functionalization Strategies of the this compound Core

Once synthesized, the this compound core offers multiple reactive sites for further chemical modification to produce a diverse library of compounds.

Functionalization of the Amino Group : The 6-amino group is a primary site for derivatization.

N-Acylation and N-Alkylation : The primary amine can readily undergo acylation with acid chlorides or anhydrides and alkylation with alkyl halides, often under basic conditions. libretexts.orglibretexts.org These reactions are fundamental for creating amide and secondary/tertiary amine derivatives. However, the presence of the amine can complicate Friedel-Crafts reactions, as the lone pair on the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring system. libretexts.org

Derivatization for Analysis : The amino group can be labeled with fluorescent tags. A prominent example is its reaction to form 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a reagent widely used for the derivatization of amino acids to allow for highly sensitive fluorescent detection in analytical chromatography. nih.govnih.gov

Modification of the Carboxylate Group : The methyl ester at the C3 position is another key functional handle.

Hydrolysis and Amidation : The ester can be hydrolyzed to the corresponding quinoline-3-carboxylic acid under acidic or basic conditions. nih.govtandfonline.com This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents to form a wide array of quinoline-3-carboxamides (B1200007), a class of compounds explored for various biological activities. researchgate.net

Synthesis of Structure-Activity Relationship (SAR) Analogs

The systematic synthesis of analogs is fundamental to understanding the SAR of a lead compound. For this compound, this involves targeted modifications at three primary sites: the amino group at the C-6 position, the ester group at the C-3 position, and various positions on the quinoline ring itself. The goal is to probe how these changes influence biological activity, selectivity, and pharmacokinetic profiles.

Key synthetic approaches for generating SAR analogs include:

Modification of the C-6 Amino Group: The primary amino group offers a convenient handle for derivatization. N-alkylation or N-acylation can be achieved under standard conditions to introduce a variety of substituents. For instance, reductive amination with aldehydes or ketones can yield secondary and tertiary amines, while reaction with acyl chlorides or anhydrides can produce a library of amide analogs. These modifications allow for the exploration of how steric bulk, electronics, and hydrogen bonding capability at this position impact target engagement.

Variation of the C-3 Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid intermediate is a key precursor for creating a diverse set of esters and amides. researchgate.net Coupling reactions with various alcohols or amines, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can generate analogs with altered polarity, solubility, and metabolic stability. scispace.com

Substitution on the Quinoline Ring: Introducing substituents onto the heterocyclic and carbocyclic rings of the quinoline scaffold is crucial for fine-tuning electronic properties and exploring new binding interactions. nih.gov Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be employed, although the directing effects of the existing amino and carboxylate groups must be considered. More advanced palladium-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, offer a powerful and regioselective method for introducing aryl, heteroaryl, or alkyl groups at specific positions, provided a suitable halo-quinoline precursor is synthesized. nih.gov For example, SAR studies on other quinoline-based agents have shown that introducing a fluorine atom at the C-6 position and various substituted amino groups at other positions can significantly influence antibacterial potency. nih.gov

The data below illustrates a hypothetical set of analogs synthesized to probe the SAR of this compound, based on established synthetic principles for the quinoline scaffold.

| Analog ID | Modification Site | Modification Type | Rationale for Synthesis |

|---|---|---|---|

| SAR-A1 | C-6 Amino Group | N-Acetylation | Investigate the effect of removing the basicity and hydrogen-bond donating ability of the amino group. |

| SAR-A2 | C-6 Amino Group | N-Methylation (Secondary Amine) | Assess the impact of a small alkyl substituent on steric and electronic properties. |

| SAR-C1 | C-3 Ester Group | Hydrolysis to Carboxylic Acid | Explore the role of the acidic group in potential ionic interactions with biological targets. |

| SAR-C2 | C-3 Carboxylic Acid | Amidation with Piperazine | Introduce a basic, water-soluble moiety to improve pharmacokinetic properties, a common strategy in quinolone antibiotics. nih.gov |

| SAR-R1 | Quinoline Ring (C-7) | Chlorination | Evaluate the effect of an electron-withdrawing group on the quinoline ring's electronics and potential for halogen bonding. |

Investigation of Diverse Chemical Modifications

Beyond SAR-driven synthesis, diverse chemical modifications are explored to create novel molecular architectures with potentially unique biological activities or to develop chemical probes. nih.gov These transformations can involve more profound changes to the core structure of this compound.

Formation of Fused Heterocyclic Systems: The 6-amino group and adjacent ring positions can be utilized to construct fused ring systems. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of tricyclic compounds, significantly altering the molecule's shape and rigidity.

Late-Stage Functionalization: Modern synthetic methods, such as C-H activation, allow for the direct introduction of functional groups onto the quinoline ring without pre-functionalization. nih.gov Palladium-catalyzed C-H arylation, for instance, could selectively introduce aryl groups at positions like C-5 or C-8, providing rapid access to novel derivatives that would be difficult to synthesize through traditional methods. nih.gov

Conversion to Amide Derivatives: As a key transformation, the ester at the C-3 position can be converted to an amide. The synthesis of quinoline-3-carboxamides from the corresponding carboxylic acids is a well-established method, often involving coupling agents to facilitate the reaction with a wide range of primary and secondary amines. scispace.com This modification is particularly relevant as the carboxamide moiety is a feature in many biologically active quinolines. researchgate.net

Derivatization via Diazotization: The primary aromatic amine at the C-6 position can undergo diazotization to form a diazonium salt. This highly reactive intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, providing access to a broad scope of derivatives.

The following table summarizes some of the diverse chemical transformations that can be applied to the this compound scaffold.

| Transformation Type | Reagents/Conditions | Resulting Functional Group/Structure | Purpose of Modification |

|---|---|---|---|

| Ester Hydrolysis | Aqueous NaOH or LiOH, followed by acid workup | 6-Aminoquinoline-3-carboxylic acid | Precursor for amides and other esters. researchgate.net |

| Amide Coupling | Carboxylic acid precursor, desired amine, EDC/HOBt | 6-Aminoquinoline-3-carboxamide derivative | Enhance stability, solubility, and introduce new interaction points. researchgate.netscispace.com |

| N-Acylation | Acetyl chloride, pyridine (B92270) | Methyl 6-acetamidoquinoline-3-carboxylate | Modulate basicity and electronic properties of the C-6 substituent. |

| Buchwald-Hartwig Amination (on a halo-precursor) | Pd catalyst, phosphine (B1218219) ligand, base, amine | Introduction of substituted amino groups on the ring | Access to novel aminoquinoline regioisomers for SAR expansion. nih.gov |

| Sandmeyer Reaction (via Diazonium Salt) | 1. NaNO₂, HCl; 2. CuCl/CuBr/CuCN | 6-Chloro/Bromo/Cyano-quinoline-3-carboxylate | Introduce diverse functional groups at the C-6 position. |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 6 Aminoquinoline 3 Carboxylate

Comprehensive Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 6-aminoquinoline-3-carboxylate. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons on the quinoline (B57606) ring system, the amine protons, and the methyl ester protons. The aromatic region would display a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the nine carbons of the quinoline ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are influenced by the substituents, with carbons attached to the nitrogen and the amino group showing characteristic upfield or downfield shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| H2 | 8.8 - 9.2 | 148 - 152 | s |

| C2 | --- | 148 - 152 | --- |

| C3 | --- | 120 - 124 | --- |

| H4 | 8.0 - 8.4 | 135 - 139 | s |

| C4 | --- | 135 - 139 | --- |

| C4a | --- | 145 - 149 | --- |

| H5 | 7.0 - 7.4 | 105 - 109 | d |

| C5 | --- | 105 - 109 | --- |

| C6 | --- | 140 - 144 | --- |

| H7 | 7.5 - 7.9 | 128 - 132 | dd |

| C7 | --- | 128 - 132 | --- |

| H8 | 7.8 - 8.2 | 122 - 126 | d |

| C8 | --- | 122 - 126 | --- |

| C8a | --- | 129 - 133 | --- |

| NH₂ | 4.5 - 5.5 | --- | br s |

| COOCH₃ | --- | 165 - 169 | --- |

| COOCH₃ | 3.8 - 4.1 | 51 - 54 | s |

Note: Predicted chemical shifts are based on analogous quinoline structures and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight, which is calculated to be 202.0742 g/mol .

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Key expected fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavages within the quinoline ring system. The stable quinoline ring would be expected to be a prominent ion in the spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion | Fragment Lost |

| 202 | [M]⁺ | --- |

| 171 | [M - OCH₃]⁺ | ·OCH₃ |

| 143 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 116 | [C₈H₆N]⁺ | HCN from quinoline ring |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for aromatic esters and quinoline derivatives.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the vibrational modes of the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ester, and the C=C and C=N stretching vibrations of the quinoline ring.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Ester (C=O) | Stretch | 1700 - 1730 |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Ester (C-O) | Stretch | 1100 - 1300 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to strong absorptions in the UV region. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. A computational study on 6-aminoquinoline (B144246) suggests absorption maxima between 327 nm and 340 nm depending on the solvent. researchgate.net

X-ray Crystallography and Solid-State Structural Determination

Computational Chemistry and Theoretical Studies on Methyl 6 Aminoquinoline 3 Carboxylate

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometry and calculate various electronic descriptors for quinoline (B57606) derivatives. mdpi.comresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential of Methyl 6-aminoquinoline-3-carboxylate. researchgate.net Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinoline ring and the oxygen atoms of the carboxylate group are expected to be electron-rich regions, while the amino group's hydrogen atoms and parts of the aromatic system would be electron-poor.

| Parameter | Description | Typical Significance for Quinoline Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Represents chemical reactivity and stability; a smaller gap signifies easier electronic excitation and higher reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions, including binding to biological targets. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting reaction mechanisms and intermolecular interactions. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While the quinoline ring system is largely planar, the entire this compound molecule possesses some degree of flexibility, primarily due to the rotation around the single bond connecting the carboxylate group to the ring. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the possible three-dimensional arrangements (conformations) of a molecule and their relative stabilities.

MD simulations provide a dynamic view of the molecule's behavior over time by solving Newton's equations of motion for its atoms. mdpi.com This allows for the analysis of structural stability, flexibility, and the conformational landscape. For a molecule like this compound, an MD simulation can reveal how the methyl ester and amino groups orient themselves relative to the quinoline core and how these orientations fluctuate under physiological conditions. Analysis of the root-mean-square deviation (RMSD) of the atomic positions during a simulation can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes. mdpi.com

The number of rotatable bonds is a key factor in a molecule's conformational flexibility. For the positional isomer, Methyl 3-aminoquinoline-6-carboxylate, there is one rotatable bond. chemscene.com this compound has a similar level of flexibility, centered around the C-C bond of the ester group. Understanding this flexibility is vital, as the specific conformation of a molecule often dictates its ability to fit into the binding site of a biological target.

| Parameter / Analysis | Description | Insight Gained |

|---|---|---|

| Rotatable Bonds | Number of bonds allowing free rotation | Indicates the degree of conformational flexibility. The target compound has one primary rotatable bond. |

| Potential Energy Surface Scan | Calculation of energy as a function of dihedral angle(s) | Identifies low-energy, stable conformations and the energy barriers between them. |

| Root-Mean-Square Deviation (RMSD) | Measure of the average deviation of atomic positions over time | Assesses the stability of the molecule's conformation during an MD simulation. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues | Highlights the most flexible regions of the molecule. |

In Silico Prediction of Reactivity and Binding Interactions

In silico methods are extensively used to predict how a molecule might interact with biological targets, such as proteins or DNA, thereby guiding the design of new therapeutic agents. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against various enzymes or receptors to predict its binding affinity (often expressed as a docking score) and binding mode. mdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site residues of the protein. mdpi.com

The structural features of this compound—including hydrogen bond donors (the amino group) and acceptors (the quinoline nitrogen and carboxylate oxygens)—are crucial for its potential binding interactions. Physicochemical descriptors also play a role in predicting these interactions. For the related isomer, Methyl 3-aminoquinoline-6-carboxylate, the calculated topological polar surface area (TPSA) is 65.21 Ų, and it has one hydrogen bond donor and four acceptors. chemscene.com These values suggest the molecule has properties conducive to forming directed interactions within a binding pocket and has a moderate likelihood of cell permeability.

| Descriptor / Method | Definition | Predicted Relevance for this compound |

|---|---|---|

| Molecular Docking | Predicts ligand-receptor binding geometry and affinity | Can identify potential biological targets and key binding interactions (e.g., hydrogen bonds with the amino or carbonyl groups). mdpi.com |

| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds | The amino group (NH₂) provides hydrogen bond donor capability. The isomer has 1 HBD. chemscene.com |

| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms | The quinoline nitrogen and carbonyl oxygens act as acceptors. The isomer has 4 HBAs. chemscene.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Correlates with drug transport properties; the isomer's TPSA of 65.21 Ų suggests good cell permeability. chemscene.com |

Assessment of Synthetic Accessibility and Lead-likeness via Computational Algorithms

In the early stages of drug discovery, it is essential to evaluate whether a compound is a promising starting point for optimization (i.e., "lead-like") and whether it can be synthesized efficiently. Computational algorithms provide scores to quantify these attributes.

Lead-likeness refers to a set of physicochemical properties that are considered favorable for a compound at the start of a drug discovery program. Lead-like molecules are typically smaller and less hydrophobic than final drug molecules, allowing room for chemical modifications to improve potency and selectivity. mdpi.com Common criteria for lead-likeness include restrictions on molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. volkamerlab.org this compound fits well within these criteria, possessing a low molecular weight and a balanced number of hydrogen bond donors/acceptors.

Synthetic Accessibility (SA) is a measure of how easily a compound can be synthesized. Computational tools like the SAscore algorithm calculate a value (typically from 1 for very easy to 10 for very difficult) based on the analysis of molecular fragments and structural complexity. researchgate.net Molecules with complex ring systems, many stereocenters, or rare chemical motifs receive higher (less favorable) scores. researchgate.net this compound is composed of a common quinoline scaffold and simple functional groups. Therefore, it is expected to have a low and favorable SAscore, indicating that its synthesis should be straightforward using established chemical methods.

| Parameter | Value for this compound / Isomer | Typical Lead-likeness Guideline mdpi.comvolkamerlab.org | Assessment |

|---|---|---|---|

| Molecular Weight (MW) | 202.21 g/mol achemblock.com | 100 - 350 Da | Pass |

| LogP | 1.60 (Isomer Value) chemscene.com | 1 - 3 | Pass |

| Hydrogen Bond Donors (HBD) | 1 (Isomer Value) chemscene.com | ≤ 5 | Pass |

| Hydrogen Bond Acceptors (HBA) | 4 (Isomer Value) chemscene.com | ≤ 10 | Pass |

| Rotatable Bonds | 1 (Isomer Value) chemscene.com | < 9 | Pass |

| Synthetic Accessibility (SAscore) | Not found (predicted to be low/favorable) | 1 (easy) - 10 (difficult) | Likely Favorable |

Explorations of Methyl 6 Aminoquinoline 3 Carboxylate in Applied Chemical Research

Utility as a Versatile Synthetic Building Block in Organic Synthesis

The unique arrangement of functional groups on the Methyl 6-aminoquinoline-3-carboxylate scaffold, namely the nucleophilic amino group and the electrophilic carboxylate group, renders it a highly versatile precursor in organic synthesis. These reactive centers allow for a wide range of chemical transformations, enabling its use in the construction of more elaborate molecular architectures.

Application in the Construction of Complex Heterocyclic Systems

Quinoline (B57606) derivatives are well-established as foundational units for the synthesis of a diverse array of functionalized polynuclear heterocyclic systems. researchgate.net The presence of both an amino group and a carboxylate ester on this compound provides multiple pathways for cyclization and condensation reactions. For instance, amino-substituted heterocyclic compounds, such as 3-aminoquinazolinones, serve as precursors for creating fused heterocyclic systems like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones through nucleophilic interactions with various reagents. nih.gov This reactivity highlights the potential of the amino group on the this compound backbone to participate in similar annulation reactions to build complex, multi-ring structures.

Furthermore, quinoline-3-carboxylic acid derivatives are employed as scaffolds for creating novel compounds with significant biological activity. nih.gov Research has demonstrated the synthesis of various heterocyclic systems derived from quinoline precursors, showcasing the adaptability of this core structure in medicinal chemistry and materials science. nih.govresearchgate.net

Integration into Polymeric Architectures and Advanced Materials

The functional groups of this compound allow for its potential integration into polymeric structures through polycondensation or polymerization reactions. melscience.com Polycondensation is a process where bifunctional or polyfunctional monomers react to form polymers, often with the elimination of small molecules like water or methanol. farabi.university The amino and ester functionalities on this compound present the possibility for it to act as a monomer in the synthesis of polyesters or polyamides.

| Polymerization Example | Monomer Type | Polymerization Method | Reference |

| Poly(CPA) | Quinoline-based chalcone (B49325) acrylate (B77674) | Solution Polymerization | nih.gov |

| Methacrylic polymers | Methacrylic monomer with styrylquinoline side-chain | Free Radical Polymerization | tandfonline.com |

Research in Materials Science and Functional Materials Development

The quinoline nucleus is a key component in many functional materials due to its unique electronic and photophysical properties. Research into this compound and its derivatives is driven by the potential to harness these properties for applications in materials science.

Investigations into Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. Several classes of quinoline derivatives have been shown to exhibit AIE. nih.gov For example, certain quinoline-malononitrile-based probes and quinoline-based zinc(II)-Schiff base complexes display significant aggregation-induced emission enhancement (AIEE). rsc.orgmdpi.com The mechanism often involves the restriction of intramolecular motion in the aggregated state, which closes non-radiative decay pathways and opens radiative channels, leading to enhanced fluorescence. mdpi.com The development of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated proteins further underscores the utility of the quinoline scaffold in designing molecules with aggregation-dependent fluorescence. nih.govresearchgate.net

| AIE-Active Quinoline Derivative Class | Application/Feature | Reference |

| Quinoline-Malononitrile Probes | Detection of Monoamine Oxidase | mdpi.com |

| Zinc(II)-Schiff Base Complexes | Reversible Mechanochromic Luminescence | rsc.org |

| N-(6-methoxypyridin-3-yl)quinoline-2-amines | Imaging of Aggregated α-Synuclein | nih.govresearchgate.net |

Role in the Design of Mesoporous Materials

Mesoporous silica (B1680970) materials are widely studied for their high surface area, tunable pore size, and chemical stability, making them excellent candidates for catalysis, adsorption, and drug delivery. mdpi.com The properties of these materials can be tailored by functionalizing their surfaces with organic groups. researchgate.net A common method for functionalization is grafting, where molecules are covalently attached to the silanol (B1196071) groups on the silica surface. researchgate.net

Amino-functionalization, often achieved using reagents like 3-aminopropyltriethoxysilane, is a well-established technique to modify the surface chemistry of mesoporous silica. nih.govnih.gov The presence of the amino group on this compound provides a reactive handle for its potential immobilization onto the surface of mesoporous silica. Such functionalization could impart the unique optical or chelating properties of the quinoline moiety to the silica material, creating hybrid materials for specialized applications like selective metal ion adsorption or heterogeneous catalysis.

Development as Ligands for Catalytic Systems

The nitrogen atoms within the quinoline ring system and in the exocyclic amino group can act as coordination sites for metal ions, making aminoquinoline derivatives effective ligands in catalysis. guidechem.com Specifically, 8-aminoquinoline (B160924) and its derivatives are widely used as directing groups in transition metal-catalyzed C-H bond functionalization reactions. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline framework have been successfully employed as ligands in metal catalysts for asymmetric transfer hydrogenation reactions. mdpi.com The ability of the 6-aminoquinoline (B144246) scaffold to act as a ligand in coordination chemistry suggests that this compound could be developed into ligands for various catalytic processes. guidechem.com The specific coordination properties would be influenced by the electronic effects of the methyl carboxylate group at the 3-position.

In Vitro Biological Activity and Molecular Mechanism Studies

Extensive literature searches for specific in vitro biological activity and molecular mechanism studies focusing solely on this compound did not yield dedicated research articles. The available scientific literature primarily discusses the broader class of quinoline derivatives, offering insights into their general biological activities and potential mechanisms of action. This report synthesizes the findings on related quinoline compounds to provide a potential framework for the anticipated biological profile of this compound, while clearly noting the absence of direct experimental data for the specific compound of interest.

Interaction with Biomacromolecules: Focus on Nucleic Acid Structures (e.g., G-quadruplex DNA)

While direct studies on the interaction of this compound with G-quadruplex DNA are not available, the broader class of quinoline derivatives has been investigated for such interactions. G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences and are implicated in the regulation of gene expression and telomere maintenance. Small molecules that can bind to and stabilize these structures are of significant interest in anticancer drug development.

Research on various benzo(h)quinoline derivatives has demonstrated their ability to bind to G-quadruplexes. These compounds have shown binding affinities (Ka) in the range of 3 x 10^5 M-1 with a notable selectivity for quadruplex DNA over duplex DNA. The planar aromatic structure of the quinoline ring is a key feature that facilitates stacking interactions with the G-tetrads of the G-quadruplex structure. It is hypothesized that this compound, possessing a similar planar quinoline core, might also exhibit an affinity for G-quadruplex DNA. However, without experimental validation, this remains a theoretical consideration.

Structure-Activity Relationship (SAR) Investigations of Modified this compound Analogs

Specific structure-activity relationship (SAR) studies for analogs of this compound are not documented in the reviewed literature. However, SAR studies on the broader 6-aminoquinolone class of antibacterials provide some general principles that might be applicable. In these studies, modifications at various positions of the quinoline ring have been shown to significantly impact biological activity. For instance, the nature of substituents at the C-1, C-5, C-7, and C-8 positions of the quinolone ring has been correlated with antibacterial potency.

It has been observed that while a fluorine atom at the C-6 position is often preferred for optimal activity, replacement with an amino group can still yield compounds with good antimicrobial properties. The activity of these 6-aminoquinolone derivatives is linked to their ability to inhibit bacterial DNA gyrase. These findings suggest that modifications to the amino group or the carboxylate ester of this compound could modulate its biological activity. For example, altering the ester to an amide or introducing different substituents on the amino group could be explored in future SAR studies.

Table 1: General Structure-Activity Relationship Observations in 6-Aminoquinolones

| Position of Substitution | General Effect on Antibacterial Activity |

| C-1 | Influences potency and bacterial enzyme inhibition. |

| C-5 | Substitution can modulate activity. |

| C-6 | Amino group can be a viable alternative to fluorine. |

| C-7 | Substituents like thiomorpholine (B91149) can enhance activity against Gram-positive bacteria. |

| C-8 | Modifications can affect overall activity. |

This table is based on general findings for the 6-aminoquinolone class and does not represent specific data for this compound.

Elucidation of Molecular Targets and Pathways in In Vitro Biological Models

The specific molecular targets and pathways affected by this compound have not been elucidated. Research on the broader category of 6-aminoquinoline derivatives points towards several potential areas of biological action. As a class, 6-aminoquinolines are recognized as versatile intermediates in the synthesis of various biologically active molecules, including potential anti-malarial and anti-cancer agents.

The antibacterial activity of some 6-aminoquinolones has been attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This suggests that DNA replication machinery could be a potential target. Furthermore, the interest in quinoline derivatives as G-quadruplex binders implies that telomerase and gene expression pathways could also be affected. Without direct experimental evidence for this compound, these remain speculative targets based on the activities of structurally related compounds.

Future Research Perspectives and Unaddressed Challenges for Methyl 6 Aminoquinoline 3 Carboxylate

Innovations in Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. tandfonline.comresearchgate.nettandfonline.com However, these approaches often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste, posing environmental and economic challenges. tandfonline.comresearchgate.netarabjchem.org The future of synthesizing Methyl 6-aminoquinoline-3-carboxylate hinges on the development of green and sustainable chemistry approaches that prioritize efficiency, safety, and minimal environmental impact. researchgate.netnih.gov

Future research should focus on several key areas of innovation:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, represents a significant step towards sustainability. researchgate.net These methods reduce solvent usage, minimize waste from intermediate purification steps, and save time and energy. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer similar advantages and are a promising avenue for the efficient synthesis of highly substituted quinolines like the target compound. tandfonline.com

Green Catalysts and Solvents: A major challenge lies in replacing traditional hazardous catalysts and solvents. Research into the application of green catalysts, such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate, has shown promise for quinoline synthesis. researchgate.net Furthermore, the use of environmentally benign solvents like water, ethanol (B145695), or ionic liquids, as well as solvent-free reaction conditions, needs to be systematically explored for the synthesis of this compound. researchgate.nettandfonline.com Microwave-assisted and ultrasound-irradiated syntheses are also emerging as energy-efficient alternatives to conventional heating. nih.govresearchgate.net

Atom Economy and Waste Minimization: Future synthetic strategies must be evaluated based on the principles of atom economy, aiming to maximize the incorporation of reactant atoms into the final product. tandfonline.com This involves designing reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts. The development of recyclable catalysts is another critical aspect of waste reduction. tandfonline.com

| Synthetic Approach | Key Advantages | Representative Green Components |

| One-Pot Synthesis | Reduced waste, energy, and time. researchgate.net | N/A |

| Multicomponent Reactions | High atom economy, operational simplicity. tandfonline.com | N/A |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields. nih.govresearchgate.net | N/A |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions. nih.gov | N/A |

| Green Catalysis | Reduced toxicity, potential for recyclability. researchgate.net | p-TSA, Cerium Nitrate, K2CO3. researchgate.net |

| Green Solvents | Reduced environmental impact and health hazards. researchgate.net | Water, Ethanol. researchgate.nettandfonline.com |

Potential for Novel Applications in Emerging Scientific Fields

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic and photophysical properties. chem-iso.comsmolecule.com While the applications of many quinoline derivatives are well-established, the specific potential of this compound in emerging scientific fields remains largely untapped.

Future research should explore the following areas:

Materials Science and Optoelectronics: Quinoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. arabjchem.orgbohrium.com The amino and carboxylate groups on this compound offer sites for functionalization, allowing for the tuning of its electronic and photophysical properties. Future studies could focus on synthesizing polymers or coordination complexes incorporating this moiety to develop novel materials with tailored optical and electronic characteristics. smolecule.com Its potential as a fluorescent probe for detecting metal ions is also a viable research direction. chem-iso.com

Advanced Therapeutics: The quinoline ring is a core component of numerous drugs with a wide range of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties. researchgate.netnih.govnih.govnih.gov The specific substitution pattern of this compound may confer novel biological activities. For instance, aminoquinolines are being investigated as potential inhibitors for various enzymes and as scaffolds for developing new therapeutic agents. acs.org Future research should involve screening this compound against a variety of biological targets and exploring its potential as a lead compound in drug discovery programs. acs.org The amino group at the 6-position provides a handle for creating hybrid molecules, potentially enhancing bioactivity. researchgate.net

Organocatalysis: The unique electronic properties of the quinoline ring, combined with the presence of both an amino and a carboxylate group, suggest that this compound or its derivatives could function as organocatalysts. smolecule.com Research into its catalytic activity in various organic transformations could open up new applications in synthetic chemistry.

Advanced Theoretical and Computational Approaches for Predictive Research

The integration of theoretical and computational methods offers a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, these approaches can provide valuable insights into its properties and reactivity, guiding experimental efforts and reducing the need for time-consuming and resource-intensive trial-and-error approaches.

Future research should leverage the following computational strategies:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. arabjchem.orgcnr.it Such studies can predict key quantum-chemical descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential applications in electronics. arabjchem.orgphyschemres.org DFT can also be used to elucidate reaction mechanisms for its synthesis, aiding in the design of more efficient and sustainable synthetic routes. nih.gov

Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological targets. arabjchem.orgnih.gov This can help in identifying potential therapeutic applications and in designing derivatives with improved potency and selectivity. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the compound within a biological environment. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of quinoline derivatives and their biological activity or physical properties. This predictive approach can guide the design of new derivatives of this compound with enhanced desired properties, streamlining the optimization process.

| Computational Method | Key Applications for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure, predicting reactivity, and modeling spectroscopic properties. arabjchem.orgcnr.itnih.gov | HOMO/LUMO energies, molecular electrostatic potential, bond dissociation energies. arabjchem.orgphyschemres.org |

| Molecular Docking | Identifying potential biological targets and predicting binding modes. arabjchem.orgnih.gov | Binding affinity, protein-ligand interactions. arabjchem.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior in biological systems. arabjchem.org | Conformational changes, stability of complexes. arabjchem.org |

| QSAR Modeling | Predicting the activity of new derivatives based on their structure. | Biological activity, physicochemical properties. |

Q & A

Q. Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 378 K |

| Catalyst | AlCl₃ |

| Solvent | 1,2-dichlorobenzene |

| Reaction Time | 5 hours |

Basic Question: How should researchers handle this compound safely in the laboratory?

Methodological Answer:

Based on analogous quinoline derivatives:

Q. Critical Precautions :

- Avoid contact with strong acids/bases to prevent hazardous decomposition .

- Store in airtight containers away from oxidizers .

Advanced Question: How can crystallographic data contradictions (e.g., bond lengths vs. computational models) be resolved for this compound?

Methodological Answer:

- Software Tools : Use SHELXL for refinement and SHELXE for experimental phasing to resolve ambiguities in electron density maps .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Data Reconciliation : Apply Hamilton R-factor tests to assess model accuracy against high-resolution data .

Q. Example Workflow :

Refine initial structure in SHELXL.

Visualize outliers in ORTEP-3.

Re-optimize geometry constraints iteratively .

Advanced Question: What strategies are effective for elucidating reaction mechanisms in quinoline carboxylate synthesis?

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled precursors to track carboxylate group incorporation via NMR .

- Kinetic Studies : Monitor intermediate formation using GC-MS at timed intervals (e.g., every 30 minutes) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and validate experimental observations .

Case Study : Intramolecular cyclization of chloroacetyl derivatives proceeds via a carbocation intermediate stabilized by AlCl₃, confirmed by GC-MS fragmentation patterns .

Basic Question: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 6.95–7.13 ppm, methyl ester at δ 3.65 ppm) .

- IR Spectroscopy : Confirm carbonyl (1731 cm⁻¹) and amine (1701 cm⁻¹) functionalities .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 245 [M⁺]) .

Advanced Question: How can researchers address low reproducibility in synthetic yields for this compound?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .

- Impurity Profiling : Analyze byproducts via HPLC-PDA to identify side reactions (e.g., over-chlorination) .

- Scale-Up Adjustments : Maintain consistent stirring rates and heating gradients during larger batch syntheses .

Q. Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low Yield | Incomplete cyclization | Increase reaction time to 6–7 hours |

| Impurity Peaks | Solvent residue | Use higher-purity solvents (≥99.9%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.